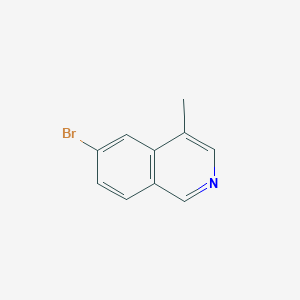

6-Bromo-4-methylisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSMGDOQCLUNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Elucidation of 6 Bromo 4 Methylisoquinoline

The synthesis of specifically substituted isoquinolines like 6-Bromo-4-methylisoquinoline relies on established methodologies in heterocyclic chemistry. While specific literature detailing the synthesis of this exact isomer is limited, its preparation can be conceptualized through well-known named reactions for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pomeranz-Fritsch, or Pictet-Spengler reactions, starting from appropriately substituted precursors. jk-sci.comnrochemistry.comquimicaorganica.org

For instance, a plausible approach could involve a variation of the Pomeranz-Fritsch reaction . This method typically involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comchemistry-reaction.com To obtain this compound, one would theoretically start with a substituted benzaldehyde (B42025) and a modified aminoacetal derivative that would lead to the desired substitution pattern on the final isoquinoline ring.

Alternatively, the Bischler-Napieralski reaction offers another route, which involves the cyclization of a β-arylethylamide using a dehydrating agent. jk-sci.comnrochemistry.comorganic-chemistry.org The synthesis would necessitate a starting β-phenylethylamine with a bromine atom at the appropriate position on the benzene (B151609) ring and a subsequent acylation step that introduces the precursor to the methyl-substituted pyridine (B92270) portion of the isoquinoline.

The precise reaction conditions, including the choice of catalyst, solvent, and temperature, would be critical for achieving the desired regioselectivity and yield of this compound.

Physicochemical Characteristics of 6 Bromo 4 Methylisoquinoline

The structural attributes of 6-Bromo-4-methylisoquinoline, specifically the presence and positions of the bromo and methyl groups, dictate its physical and chemical properties. These properties are crucial for its handling, reactivity, and potential applications.

| Property | Value | Source |

| CAS Number | 958880-28-9 | chemfish.co.jpbldpharm.com |

| Molecular Formula | C₁₀H₈BrN | chemfish.co.jp |

| Molecular Weight | 222.08 g/mol | chemfish.co.jp |

| Purity | Not specified in detail in publicly available research. Commercial suppliers may offer specific purities. | chemfish.co.jp |

This table presents the fundamental physicochemical data for this compound.

Research Applications of 6 Bromo 4 Methylisoquinoline

Given the limited specific research published on 6-Bromo-4-methylisoquinoline, its applications are largely projected based on the known activities of related halogenated and alkylated isoquinolines. These compounds are frequently utilized as intermediates in organic synthesis and as scaffolds in medicinal chemistry research. smolecule.comlookchem.com

The bromine atom at the 6-position serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, enabling the generation of libraries of novel isoquinoline (B145761) derivatives for screening in drug discovery programs. smolecule.com The methyl group at the 4-position can influence the steric and electronic environment of the molecule, potentially impacting its binding affinity and selectivity for biological targets.

Q & A

Advanced Research Question

- NMR : H and C NMR confirm substitution patterns. For example, the methyl group at C4 appears as a singlet (~δ 2.5 ppm), while aromatic protons show coupling patterns indicative of bromine’s deshielding effect.

- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (CHBrN).

- Contradictions : Discrepancies (e.g., unexpected peaks in NMR vs. pure HRMS signals) may arise from residual solvents or paramagnetic impurities. Solutions include:

What are the common side products during bromination of 4-methylisoquinoline, and how can they be identified and separated?

Basic Research Question

Di-brominated derivatives (e.g., 6,7-dibromo-4-methylisoquinoline) and de-methylated byproducts may form. Identification methods:

- TLC : Compare Rf values against authentic standards.

- GC-MS : Detects volatile impurities via fragmentation patterns.

Separation involves gradient elution in chromatography or fractional crystallization. Evidence from analogous compounds (e.g., 6-Bromo-4-chloroquinoline) suggests using silica gel with 20–40% ethyl acetate in hexane for effective separation .

How does the bromine substituent influence the electronic properties of 4-methylisoquinoline in subsequent reactions, such as cross-coupling?

Advanced Research Question

The electron-withdrawing bromine group activates the isoquinoline ring for nucleophilic aromatic substitution (SNAr) at C6 while deactivating other positions. In Suzuki-Miyaura coupling, the C-Br bond reacts selectively with aryl boronic acids (Pd(PPh), KCO, DME/HO, 80°C). Computational studies (DFT) on analogous compounds show bromine’s para-directing effects enhance electrophilic attack at C5 .

What protocols ensure the stability of this compound during storage, and how should degradation products be analyzed?

Basic Research Question

- Storage : In amber vials under inert atmosphere (N) at –20°C to prevent photolytic or oxidative degradation.

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolyzed products (e.g., 4-methylisoquinolin-6-ol).

- Accelerated Degradation Studies : Exposure to UV light or elevated temperatures (40°C) identifies degradation pathways, validated by LC-MS/MS .

How can researchers resolve discrepancies between theoretical and experimental melting points for this compound?

Advanced Research Question

Theoretical predictions (e.g., using QSPR models) may deviate from experimental mp (83–87°C) due to polymorphism or impurities. Solutions:

- DSC Analysis : Determines polymorphic transitions.

- Recrystallization : Testing solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs.

- PXRD : Confirms crystalline phase homogeneity. Refer to analogous compounds (e.g., 6-Bromoisoquinoline, mp 83–87°C) for benchmarking .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 risk).

- Waste Disposal : Halogenated waste containers, followed by incineration with alkaline scrubbers. Safety data for similar brominated compounds emphasize avoiding skin contact and proper labeling .

How can researchers design kinetic studies to investigate the bromination mechanism of 4-methylisoquinoline?

Advanced Research Question

- Stopped-Flow UV-Vis : Monitors intermediate formation (e.g., bromonium ion) in real-time.

- Isotopic Labeling : Br NMR tracks bromine incorporation.

- Computational Modeling : Transition state analysis (DFT) identifies rate-determining steps. Prior studies on chloroquinolines suggest a radical-mediated pathway under certain conditions .

What strategies validate the purity of this compound for pharmacological assays?

Advanced Research Question

- HPLC-DAD : Purity >98% confirmed by area normalization (λ = 254 nm).

- Elemental Analysis : Matches theoretical C/H/N/Br percentages.

- Residual Solvent Analysis : Headspace GC-MS detects traces of DMF or ethanol. Certificates of Analysis (COA) from suppliers should include these metrics, as seen in quality control protocols for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.